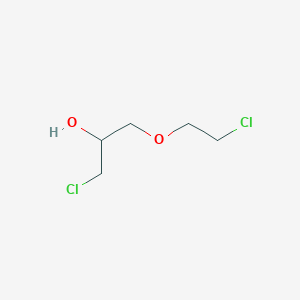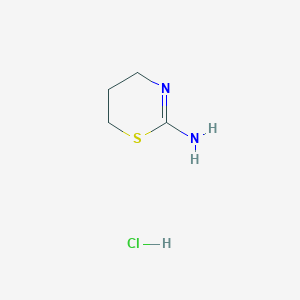
(3-Phenylpropyl)(propyl)amine
Descripción general
Descripción
(3-Phenylpropyl)(propyl)amine, also known as 3-Phenyl-1-propylamine, is an organic compound with the molecular formula C9H13N. It belongs to the class of phenylalkylamines, which are characterized by a phenyl group attached to a propylamine chain. This compound is used in the synthesis of various pharmaceuticals and has applications in different fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of (3-Phenylpropyl)(propyl)amine typically involves the reaction of benzyl chloride with propylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of propylamine attacks the benzyl chloride, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through catalytic hydrogenation of 3-phenylpropionitrile. This process involves the reduction of the nitrile group to an amine group using hydrogen gas in the presence of a suitable catalyst such as palladium on carbon .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: It can participate in substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst is commonly used.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
(3-Phenylpropyl)(propyl)amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical drugs.
Mecanismo De Acción
The mechanism of action of (3-Phenylpropyl)(propyl)amine involves its interaction with specific molecular targets in biological systems. It is known to act on serine protease 1 and trypsin-2, influencing various biochemical pathways. The compound’s effects are mediated through its binding to these enzymes, leading to modulation of their activity .
Comparación Con Compuestos Similares
Phenethylamine: A related compound with a similar structure but differing in the length of the carbon chain.
Benzylamine: Another similar compound with a benzyl group attached to an amine group.
N-Methyl-phenethylamine: A derivative with an additional methyl group on the nitrogen atom.
Uniqueness: (3-Phenylpropyl)(propyl)amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its longer carbon chain compared to phenethylamine and benzylamine allows for different reactivity and interaction with biological targets .
Propiedades
IUPAC Name |
3-phenyl-N-propylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYERXDHKGZKVGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Tert-butyl 3-bromo-5,6-dihydrospiro[benzo[d]imidazo[1,2-a]azepine-11,4'-piperidine]-1'-carboxylate](/img/structure/B3121087.png)








![n-[4-Bromophenyl]caprolactam](/img/structure/B3121140.png)
